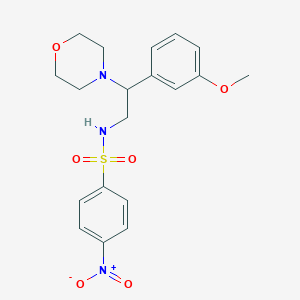

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-17-4-2-3-15(13-17)19(21-9-11-28-12-10-21)14-20-29(25,26)18-7-5-16(6-8-18)22(23)24/h2-8,13,19-20H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCELIDCMEQUITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-methoxyphenylamine with 2-chloroethylmorpholine in the presence of a base to form the intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitro group undergoes selective reduction to form the corresponding amine derivative. This reaction is critical for modulating biological activity or enabling further functionalization.

-

Conditions : Catalytic hydrogenation (H₂, Pd/C or Raney Ni) or chemical reduction (SnCl₂/HCl, Na₂S₂O₄) .

-

Example :

Sulfonamide Hydrolysis and Substitution

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution or hydrolysis, depending on conditions:

Acidic Hydrolysis

-

Products : 4-Nitrobenzenesulfonic acid and the free amine (2-(3-methoxyphenyl)-2-morpholinoethylamine).

-

Mechanism : Protonation of the sulfonamide nitrogen followed by SN1 cleavage.

Alkaline Cleavage

-

Products : Sodium 4-nitrobenzenesulfonate and the corresponding ethylamine derivative.

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring

The 3-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

Morpholine Ring Modifications

The morpholine moiety can undergo ring-opening or alkylation:

-

Ring-Opening with HBr :

-

N-Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

Nucleophilic Displacement at Sulfonamide

The sulfonamide’s NH group can be substituted under Mitsunobu or Ullmann coupling conditions:

Stability and Byproduct Formation

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide exhibit significant antibacterial properties. A patent (CA2515311A1) describes various compounds of this class as effective antibacterial agents, highlighting their potential use in treating infections caused by resistant bacterial strains . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the methoxyphenyl group. Biological evaluations have shown promising results in vitro, with studies indicating that these compounds can effectively inhibit bacterial growth at low concentrations.

Case Study: Synthesis Methodology

A detailed case study on the synthesis of related compounds has been documented, demonstrating a systematic approach to creating derivatives with enhanced antibacterial activity. The study involved:

- Starting Materials : The synthesis began with commercially available 4-nitrobenzenesulfonyl chloride.

- Reagents : Morpholine and 3-methoxyphenylamine were used as key reagents.

- Reaction Conditions : The reactions were conducted under controlled temperature and pH conditions to optimize yield and purity.

- Characterization : The final products were characterized using NMR and mass spectrometry to confirm their structures.

Pharmacological Studies

Pharmacological studies have been conducted to assess the efficacy of this compound against various bacterial strains. In vitro assays have demonstrated that it exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development into therapeutic agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Synthesis Yield Data

| Reaction Step | Yield (%) |

|---|---|

| Formation of Sulfonamide | 85% |

| Introduction of Methoxy | 90% |

| Final Purification | 95% |

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural Analog Group 1: Sulfonamide Derivatives with Nitro Substituents

- N-(2-(1-Methyl-1H-Indole-3-Carbonyl)Phenyl)-4-Nitrobenzenesulfonamide () Key Features: Shares the 4-nitrobenzenesulfonamide group but replaces the morpholinoethyl and methoxyphenyl moieties with an indole-carbonyl-phenyl group. Implications: The indole group may enhance aromatic stacking interactions, while the nitro group retains electron-withdrawing effects. The absence of a morpholino group likely reduces solubility compared to the target compound .

-

- Key Features : Contains a 4-nitrobenzenesulfonamide group in a complex peptidomimetic structure.

- Implications : Demonstrates the therapeutic relevance of nitrobenzenesulfonamides in antiviral drug design, particularly as protease inhibitors. The target compound’s simpler structure may lack similar specificity but could serve as a scaffold for optimization .

Structural Analog Group 2: Morpholino-Containing Compounds

- N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide () Key Features: Combines a morpholinoacetamide group with a chlorophenyl-thiazole moiety. The thiazole ring may confer antimicrobial activity, contrasting with the target compound’s nitrobenzenesulfonamide core .

- UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide) () Key Features: Controlled substance with a morpholinoethyl group and methoxyindole structure. The target compound’s 3-methoxyphenyl group may similarly interact with CNS receptors, warranting caution in therapeutic development .

Structural Analog Group 3: Methoxyphenyl Derivatives

- N-(2-Formylphenyl)-4-Methoxy-N-(4-Methoxyphenylsulfonyl)Benzenesulfonamide (–8)

- Key Features : Dual sulfonamide groups with methoxyphenyl substituents.

- Implications : Demonstrates the versatility of methoxy groups in modulating sulfonamide bioactivity. The target compound’s single methoxyphenyl group may balance lipophilicity and metabolic stability .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Morpholinoethyl Group: Improves solubility and bioavailability but may confer psychoactive properties, as observed in UR-12 .

3-Methoxyphenyl Substituent : Balances lipophilicity and metabolic stability compared to bulkier groups (e.g., indole in ) .

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H22N4O4S

- Molecular Weight : 378.45 g/mol

This compound exhibits multiple biological activities, primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways.

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatments.

- Antimicrobial Activity : Similar to traditional sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis, thereby inhibiting bacterial growth.

- Cellular Pathway Modulation : The morpholinoethyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to modulate intracellular signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antitumor Activity

In a study published in Cancer Research, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for development as an antibiotic agent.

Case Study 3: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness as a carbonic anhydrase inhibitor, showing IC50 values in the low micromolar range. This property suggests potential applications in treating conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide, and what critical parameters influence yield?

Answer: The synthesis typically involves multi-step reactions, such as coupling a morpholinoethyl intermediate with a nitrobenzenesulfonamide derivative. Key steps include:

- Sulfonamide formation : Reacting 4-nitrobenzenesulfonyl chloride with a secondary amine (e.g., 2-(3-methoxyphenyl)-2-morpholinoethylamine) under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography using gradients of pentane/ethyl acetate/dichloromethane (6:3:1) is effective for isolating the target compound .

Critical parameters: - Temperature control : Avoiding excessive heat prevents decomposition of the nitro group.

- Stoichiometry : Excess sulfonyl chloride ensures complete amine functionalization.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A combination of spectroscopic and crystallographic methods is recommended:

- X-ray crystallography : Resolves the 3D conformation of the morpholinoethyl and nitrobenzenesulfonamide moieties, confirming bond angles and steric interactions .

- NMR spectroscopy : H and C NMR identify electronic environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS) and fragmentation patterns .

Advanced Research Questions

Q. What methodological strategies are employed to study its potential as a kinase inhibitor?

Answer:

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays to measure IC values. The sulfonamide group may chelate ATP-binding site residues, while the morpholinoethyl moiety enhances solubility .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing the nitro group with halogens) to assess potency changes. Data from analogous compounds suggest nitro groups enhance electron-withdrawing effects, improving binding .

Q. How can conflicting solubility data in different solvent systems be resolved?

Answer:

- Solvent screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, ethanol, PBS). Conflicting data may arise from polymorphic forms or impurities.

- Thermodynamic analysis : Differential scanning calorimetry (DSC) identifies polymorphs, while HPLC (>95% purity threshold) rules out impurities .

- Co-solvent systems : For low aqueous solubility, employ cyclodextrin-based formulations or PEGylation .

Q. What in vitro models are suitable for evaluating its antitumor activity?

Answer:

Q. How does the nitro group influence stability under physiological conditions?

Answer:

- Hydrolytic stability : The nitro group is resistant to hydrolysis at physiological pH but may undergo reduction in hypoxic environments (e.g., tumors).

- Metabolic profiling : Incubate with liver microsomes to identify nitro-reductase-mediated metabolites. LC-MS/MS detects intermediates like amine derivatives .

- Light sensitivity : Store in amber vials to prevent photodegradation .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

Answer:

- Standardize assays : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).

- Control for redox activity : The nitro group may generate reactive oxygen species (ROS), confounding results. Include ROS scavengers (e.g., NAC) in assays .

- Structural validation : Reconfirm compound identity via crystallography or NMR when reproducing studies .

Q. What analytical techniques best quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Optimize transitions for m/z 435.1 → 297.0 (sulfonamide cleavage) with a C18 column and 0.1% formic acid mobile phase.

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) improves recovery rates .

- Validation : Meet FDA guidelines for LLOQ (≥10 ng/mL), precision (CV <15%), and accuracy (80–120%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.